molecular formula C9H15NO3 B1354498 1-Acetyl-4-piperidineacetic acid CAS No. 78056-60-7

1-Acetyl-4-piperidineacetic acid

Cat. No.: B1354498
CAS No.: 78056-60-7
M. Wt: 185.22 g/mol
InChI Key: SPNAWRHVQZEFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-piperidineacetic acid is an organic compound with the molecular formula C9H15NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both acetyl and acetic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-piperidineacetic acid can be synthesized through several methodsThe reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-piperidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-4-piperidineacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-4-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-4-piperidineacetic acid is unique due to its specific combination of acetyl and acetic acid functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAWRHVQZEFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439928
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78056-60-7
Record name 1-Acetyl-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Acetylpiperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 92 parts of ethyl 1-acetyl-4-piperidineacetate in 200 parts of ethanol are added dropwise (slowly) 65 parts of sodium hydroxide solution 30%. Upon completion, stirring is continued for 2 hours in a warm water-bath. The reaction mixture is poured onto water and the whole is filtered over hyflo. The clear filtrate is concentrated to a third of its volume and the concentrate is acidified with a diluted hydrochloric acid solution. While cooling, the product is allowed to crystallize. It is filtered off and dried, yielding 29 parts (36.5%) of 1-acetyl-4-piperidineacetic acid; mp. 124.1° C.
[Compound]
Name
92
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Piperidinylacetic acid (5 grams) (35.0 mmoles) was reacted with acetic anhydride (10.7 grams) (105.0 mmoles) as described in Preparative Example 13A to give the title compound (Yield: 6.4 grams, 99%, MH+ 185).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.